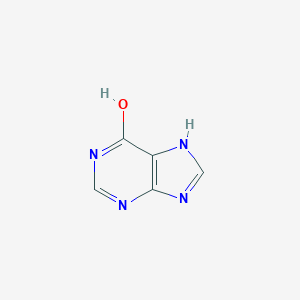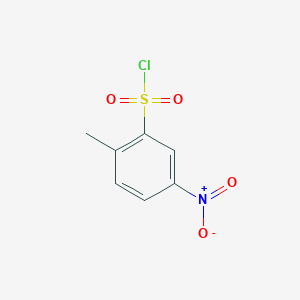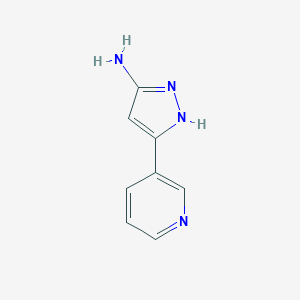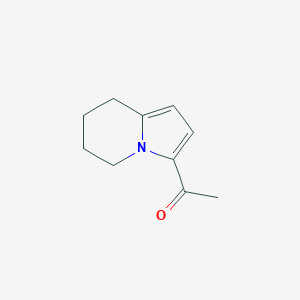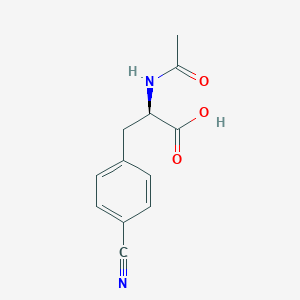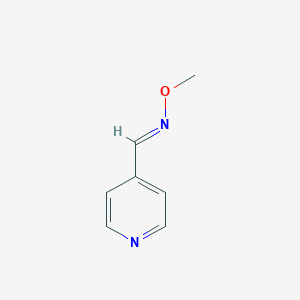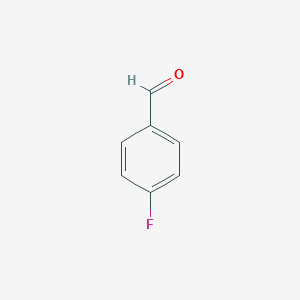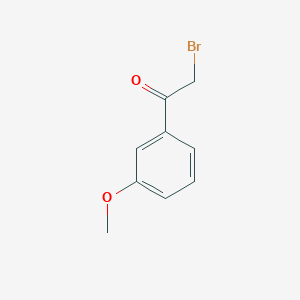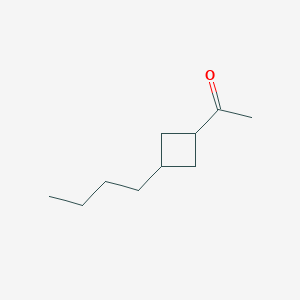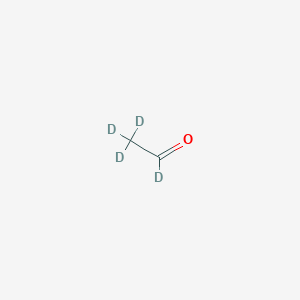
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid, also known as MMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPC belongs to the class of pyrrole carboxylic acids and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. This compound has also been shown to have anti-tumor properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid for lab experiments is its well-established synthesis method. This compound is also relatively stable and can be easily stored. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid. One area of future research could be the development of new synthesis methods for this compound that improve its solubility in water. Another area of future research could be the study of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate, followed by the reaction of the resulting product with methyl iodide. The final product is obtained through the hydrolysis of the resulting ester. The synthesis method of this compound has been well-established and has been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131924-71-5 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
LJEFJBUPUCUNAL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Synonyme |
4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



